1-(1,3-Benzodioxol-5-yl)ethanamine

Description

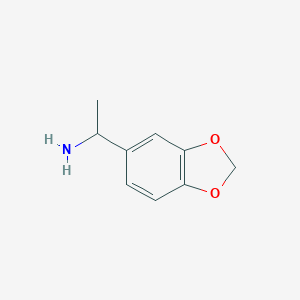

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6H,5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBXYAKHFVPCBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923947 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121734-64-3 |

Source

|

| Record name | 3,4-Methylenedioxyphenyl-1-ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121734643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(1,3-Benzodioxol-5-yl)ethanamine" synthesis protocol

An in-depth guide to the synthesis of 1-(1,3-Benzodioxol-5-yl)ethanamine, a compound of interest to researchers in various chemical fields, is detailed below. The synthesis primarily involves the reductive amination of a ketone precursor.

Core Synthesis Pathway: Reductive Amination

The most prevalent method for synthesizing this compound is through the reductive amination of 1-(1,3-Benzodioxol-5-yl)propan-2-one, also known as 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) or piperonyl methyl ketone (PMK)[1][2][3]. This process transforms the ketone into the desired primary amine. Several reductive amination techniques exist, with the Leuckart reaction being a notable example[4][5][6].

Leuckart Reaction

The Leuckart reaction utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent to convert ketones or aldehydes into amines[5][7]. This one-pot reaction is a well-established method for amine synthesis[7].

Experimental Protocol: Leuckart Reaction

A representative protocol for the Leuckart reaction starting from 3,4-methylenedioxyphenylacetone is as follows[4]:

-

Reaction Setup : Add 23g of 3,4-methylenedioxyphenylacetone to 65g of formamide (HCONH2).

-

Heating : Heat the mixture at 190°C for five hours.

-

Work-up :

-

Cool the reaction mixture.

-

Add 100ml of water.

-

Extract the aqueous layer with an organic solvent such as benzene.

-

Evaporate the solvent from the extract under vacuum to yield the crude product.

-

For optimal results, microwave irradiation has been shown to significantly enhance the Leuckart reductive amination, leading to excellent isolated yields (up to 97%) within shorter reaction times (typically 30 minutes) when performed under solvent-free conditions in a monomode microwave reactor[4].

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described Leuckart reaction protocol.

| Parameter | Value | Reference |

| Starting Material | 3,4-methylenedioxyphenylacetone | [4] |

| Mass of Starting Material | 23 g | [4] |

| Reagent | Formamide (HCONH2) | [4] |

| Mass of Reagent | 65 g | [4] |

| Reaction Temperature | 190 °C | [4] |

| Reaction Time | 5 hours | [4] |

Synthesis Pathway Visualization

The synthesis of this compound from its precursor, 3,4-Methylenedioxyphenyl-2-propanone, via the Leuckart reaction can be visualized as a single-step reductive amination process.

Caption: Reductive amination of MDP2P via the Leuckart reaction.

Alternative Reductive Amination Methods

While the Leuckart reaction is a common approach, other reducing agents can be employed for the reductive amination of MDP2P. These include:

-

Sodium borohydride (NaBH4), often referred to as the 'cool method'[1][3]

-

Aluminum/mercury amalgam[3]

The choice of reducing agent can influence the impurity profile of the final product, which is a key consideration in forensic drug analysis[1][3][8].

The following diagram illustrates the alternative reductive amination routes from the common intermediate, MDP2P.

Caption: Alternative pathways for the reductive amination of MDP2P.

References

- 1. researchgate.net [researchgate.net]

- 2. 3,4-Methylenedioxyphenylpropan-2-one - Wikipedia [en.wikipedia.org]

- 3. Impact of reaction parameters on the chemical profile of 3,4-methylenedioxymethamphetamine synthesized via reductive amination: target analysis based on GC-qMS compared to non-targeted analysis based on GC×GC-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. designer-drug.com [designer-drug.com]

- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 8. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of 3,4-Methylenedioxyphenethylamine: A Predictive and Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Abstract

3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is the parent compound of the pharmacologically significant MDxx class of substances, which includes 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). Despite its foundational structural role, MDPEA remains a markedly understudied molecule. Direct empirical data on its mechanism of action are scarce in publicly available literature. This technical guide addresses this knowledge gap by providing a predictive mechanism of action for MDPEA. This is achieved through a comprehensive comparative analysis of its immediate structural analogs: Phenethylamine (PEA), Amphetamine, MDA, and MDMA. By examining the quantitative pharmacological data, signaling pathways, and experimental methodologies associated with these well-characterized compounds, we construct a high-fidelity, data-driven profile of the likely biological activity of MDPEA. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the predicted molecular mechanisms to guide future research and drug development efforts.

Predicted Core Mechanism of Action: Monoamine Transporter Interaction

Structurally, MDPEA is the 3,4-methylenedioxy derivative of phenethylamine and lacks the α-methyl group that defines the amphetamine class.[1] This α-methylation is known to confer resistance to metabolism by monoamine oxidase (MAO) and enhance potency at monoamine transporters. Reports indicate that MDPEA is largely inactive when administered orally, likely due to extensive first-pass metabolism by MAO, a characteristic it shares with its parent compound, phenethylamine.[1] However, when administered intravenously, it has been shown to produce sympathomimetic effects, suggesting interaction with the monoaminergic system.[1]

The primary mechanism of action for MDPEA is predicted to be its interaction with the plasma membrane monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). It is hypothesized to act as a substrate for these transporters, leading to two primary effects:

-

Competitive Reuptake Inhibition: By binding to the transporters, MDPEA competitively inhibits the reuptake of endogenous monoamines (serotonin, dopamine, and norepinephrine) from the synaptic cleft.

-

Transporter-Mediated Efflux (Release): As a substrate, MDPEA is transported into the presynaptic neuron. This action, coupled with interactions at the vesicular monoamine transporter 2 (VMAT2) and Trace Amine-Associated Receptor 1 (TAAR1), can reverse the normal direction of transporter flow, causing a significant efflux of monoamines into the synapse.[2][3]

Based on its structural analogs, MDPEA is expected to have the highest affinity for NET, followed by SERT and DAT.[4][5] The methylenedioxy ring substitution typically enhances affinity for SERT compared to the unsubstituted phenethylamine.

Quantitative Pharmacological Profile: A Comparative Analysis

Due to the absence of direct binding and functional data for MDPEA, this section presents a comparative summary of the in vitro affinities (Ki) and functional potencies (IC50) for its closest structural analogs at key molecular targets. All values are presented in nanomolars (nM).

Table 1: Comparative Binding Affinities (Ki, nM) at Monoamine Transporters

| Compound | SERT (Human) | DAT (Human) | NET (Human) |

| Phenethylamine (PEA) | >10,000 | ~3,100 | ~1,900 |

| Amphetamine | 20,000 - 40,000[6] | ~600[6] | 70 - 100[6] |

| MDA | 610 | 1,980 | 320 |

| MDMA | 2,000 - 4,900[4][7] | 6,500 - >10,000[4][8] | 27,000 - 30,500[8] |

Note: Data is compiled from various sources and experimental conditions may vary. Higher Ki values indicate lower binding affinity.

Table 2: Comparative Functional Potency (IC50, nM) for Monoamine Uptake Inhibition

| Compound | SERT Inhibition | DAT Inhibition | NET Inhibition |

| Phenethylamine (PEA) | >10,000 | ~3,000 | ~400 |

| Amphetamine | ~4,100 | ~35 | ~40 |

| MDA | 230 | 580 | 100 |

| MDMA | 390 - 1,100[9] | 1,440 - 21,000[8] | 360 - 850[8][9] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of monoamine uptake. Lower IC50 values indicate higher potency.

Table 3: Comparative Binding Affinities (Ki, nM) at Serotonin Receptors

| Compound | 5-HT2A Receptor |

| Phenethylamine (PEA) | >10,000 |

| Amphetamine | >10,000 |

| MDA | 1,120 |

| MDMA (R-enantiomer) | 4,700[7] |

Note: The psychedelic effects of MDA are attributed to its direct agonist activity at the 5-HT2A receptor. MDMA has a significantly lower affinity.[7][10] MDPEA is predicted to have very low affinity for this receptor.

Predicted Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the predicted molecular interactions and a standard experimental workflow.

Figure 1: Predicted interaction of MDPEA with monoamine transporters.

Figure 2: Role of VMAT2 and TAAR1 in monoamine efflux.

References

- 1. Vesicular Monoamine Transporter 2 and the Acute and Long-Term Response to 3,4-(±)-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neurologyneeds.com [neurologyneeds.com]

- 3. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MDMA (Ecstasy) and human dopamine, norepinephrine, and serotonin transporters: implications for MDMA-induced neurotoxicity and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. MDMA - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]

The Pharmacology of 1-(1,3-Benzodioxol-5-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,3-Benzodioxol-5-yl)ethanamine, more commonly known as 3,4-Methylenedioxyamphetamine (MDA), is a psychoactive compound belonging to the amphetamine and phenethylamine classes. Structurally characterized by a methylenedioxy-substituted phenyl ring, MDA is recognized for its entactogenic, stimulant, and psychedelic properties.[1] It is a primary metabolite of 3,4-Methylenedioxymethamphetamine (MDMA) and also a substance of interest in its own right within the field of neuroscience due to its distinct pharmacological profile. This guide provides an in-depth technical overview of the pharmacology of MDA, focusing on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used for its characterization.

Pharmacology

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of MDA is as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] It interacts with the presynaptic transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), leading to a reversal of their function. This results in a significant efflux of these monoamine neurotransmitters from the presynaptic neuron into the synaptic cleft, thereby enhancing neurotransmission.

In addition to its effects on monoamine transporters, MDA is also an agonist at several serotonin receptors, most notably the 5-HT2A receptor.[1] This interaction is believed to be a key contributor to its psychedelic effects. The compound also exhibits affinity for other serotonin receptor subtypes.

Pharmacokinetics

MDA is a primary metabolite of MDMA and also a drug in its own right. When administered orally, it is readily absorbed. The elimination half-life of MDA in humans has been reported to be approximately 10.5 to 12.5 hours.[2][3] Metabolism occurs primarily in the liver, involving cytochrome P450 enzymes.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound.

Table 1: Monoamine Transporter Inhibition by MDA

| Transporter | IC50 (nM) |

| Serotonin Transporter (SERT) | 222 ± 62 |

| Dopamine Transporter (DAT) | 2300 ± 400 |

| Norepinephrine Transporter (NET) | 7800 ± 2100 |

Data represents the mean ± SEM from at least three independent assays.

Table 2: Receptor Binding Affinities (Ki) of MDA

| Receptor | Ki (µM) |

| Serotonin 5-HT1A | > 50 |

| Serotonin 5-HT2A | 4.7 ± 1.1 |

| σ1 | 3.0 |

| σ2 | > 100 |

Data represents the mean ± SEM from at least three independent assays.[4][5]

Signaling Pathways

Activation of the 5-HT2A receptor by MDA initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.[6]

References

- 1. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. 2.7. Monoamine Transporter Assays [bio-protocol.org]

- 4. jneurosci.org [jneurosci.org]

- 5. Interactions between 3,4-methylenedioxymethamphetamine and σ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 3,4-Methylenedioxyphenethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3,4-Methylenedioxyphenethylamine (MDPEA), a phenethylamine derivative characterized by a methylenedioxy group attached to the phenyl ring. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed compilation of its physicochemical characteristics, spectroscopic data, synthesis, and pharmacology. While MDPEA is structurally related to psychoactive compounds such as 3,4-Methylenedioxyamphetamine (MDA) and 3,4-Methylenedioxymethamphetamine (MDMA), it is reported to be inactive orally at typical doses due to extensive first-pass metabolism. This guide summarizes available quantitative data in structured tables, outlines experimental protocols, and provides visualizations of key chemical and biological pathways to serve as a foundational resource for further research and development.

Chemical and Physical Properties

3,4-Methylenedioxyphenethylamine, also known as homopiperonylamine, is a primary amine with the molecular formula C₉H₁₁NO₂.[1][2] It serves as the parent compound for a range of substituted methylenedioxyphenethylamines.[3] The presence of the methylenedioxy bridge and the ethylamine side chain are defining structural features that influence its chemical behavior and pharmacological profile.

Physicochemical Data

The physicochemical properties of MDPEA are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the free base are limited, some properties have been predicted or determined for its more stable hydrochloride salt.

| Property | Value | Form | Source |

| Molecular Formula | C H₁₁NO₂ | Freebase | |

| Molecular Weight | 165.19 g/mol | Freebase | [1] |

| IUPAC Name | 2-(1,3-benzodioxol-5-yl)ethanamine | - | [1] |

| CAS Number | 1484-85-1 | Freebase | [1] |

| Predicted logP | 1.2 | Freebase | [4] |

| pKa | 9.90 ± 0.10 (Predicted) | - | [2] |

| Melting Point | 216-218 °C | Hydrochloride Salt | |

| Molecular Formula | C₉H₁₁NO₂ · HCl | Hydrochloride Salt | [5] |

| Molecular Weight | 201.65 g/mol | Hydrochloride Salt | [5] |

Solubility

-

MDPEA Freebase: Expected to be sparingly soluble in water and soluble in organic solvents such as ethanol, methanol, and chloroform.

-

MDPEA Hydrochloride: Expected to be soluble in water and lower-order alcohols.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of MDPEA.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of MDPEA shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 165. The base peak is typically found at m/z 136, resulting from the cleavage of the Cα-Cβ bond of the ethylamine side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for MDPEA is not widely published. However, predicted chemical shifts and data from structurally similar compounds like MDA can provide an estimation of the expected spectrum.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

δ 6.6-6.8 ppm: (m, 3H, Ar-H)

-

δ 5.9 ppm: (s, 2H, -O-CH₂-O-)

-

δ 2.9 ppm: (t, 2H, -CH₂-NH₂)

-

δ 2.7 ppm: (t, 2H, Ar-CH₂-)

-

δ 1.4 ppm: (s, 2H, -NH₂)

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

δ 147.5 ppm: (Ar-C-O)

-

δ 146.0 ppm: (Ar-C-O)

-

δ 132.0 ppm: (Ar-C)

-

δ 122.0 ppm: (Ar-CH)

-

δ 109.0 ppm: (Ar-CH)

-

δ 108.0 ppm: (Ar-CH)

-

δ 101.0 ppm: (-O-CH₂-O-)

-

δ 43.0 ppm: (-CH₂-NH₂)

-

δ 39.0 ppm: (Ar-CH₂-)

Infrared (IR) Spectroscopy

The IR spectrum of MDPEA would be expected to show characteristic absorption bands for the amine and aromatic functional groups.

Expected IR Absorption Bands:

-

~3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine.

-

~2850-2950 cm⁻¹: C-H stretching vibrations of the alkyl and methylenedioxy groups.

-

~1600, 1500, 1450 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1250, 1040 cm⁻¹: C-O-C stretching vibrations of the methylenedioxy group.

Synthesis of 3,4-Methylenedioxyphenethylamine

MDPEA can be synthesized from readily available precursors such as piperonal or 3,4-(methylenedioxy)phenylacetonitrile. A common route involves the reduction of a nitrile or a nitroalkene intermediate.

Synthesis from 3,4-(Methylenedioxy)phenylacetonitrile

A straightforward method for the synthesis of MDPEA is the reduction of 3,4-(methylenedioxy)phenylacetonitrile.

References

Crystal Structure of 1-(1,3-Benzodioxol-5-yl)ethanamine: A Technical Overview

Disclaimer: As of this writing, a comprehensive search of publicly available crystallographic databases and scientific literature did not yield an experimentally determined crystal structure for the specific compound 1-(1,3-Benzodioxol-5-yl)ethanamine.

Therefore, to fulfill the structural analysis and data presentation requirements of this request, this guide will focus on a closely related molecule, 1-(1,3-Benzodioxol-5-yl)ethanone . This compound shares the foundational 1,3-benzodioxole moiety and provides a relevant and instructive example of the crystallographic data and experimental procedures pertinent to this class of molecules. All data and methodologies presented herein pertain to 1-(1,3-Benzodioxol-5-yl)ethanone.

Introduction

This technical guide provides an in-depth analysis of the crystal structure of 1-(1,3-Benzodioxol-5-yl)ethanone, a key analogue to this compound. The determination of the three-dimensional atomic arrangement within a crystal lattice is paramount for understanding a compound's physicochemical properties, solid-state behavior, and potential for intermolecular interactions. This information is particularly critical for professionals in drug development and materials science, where structure-activity relationships are fundamental. The data presented is based on single-crystal X-ray diffraction analysis.

Crystallographic Data Summary

The quantitative crystallographic data for 1-(1,3-Benzodioxol-5-yl)ethanone is organized into the following tables for clarity and comparative ease.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical Formula | C₉H₈O₃ |

| Formula Weight | 164.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature | 200(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Unit Cell Dimensions | |

| a | 5.865(3) Å |

| b | 10.375(5) Å |

| c | 12.779(6) Å |

| α | 90° |

| β | 99.19(3)° |

| γ | 90° |

| Volume | 767.9(6) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.421 Mg/m³ |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.133 |

| Goodness-of-fit on F² | 1.054 |

Table 2: Selected Interatomic Distances (Bond Lengths)

| Bond | Length (Å) |

| O(1)-C(7) | 1.368(1) |

| O(2)-C(7) | 1.371(1) |

| O(3)-C(9) | 1.219(1) |

| C(1)-C(6) | 1.381(2) |

| C(8)-C(9) | 1.493(2) |

Table 3: Selected Interatomic Angles (Bond Angles)

| Atoms | Angle (°) |

| C(7)-O(1)-C(8) | 106.1(1) |

| C(7)-O(2)-C(6) | 106.0(1) |

| O(1)-C(7)-O(2) | 110.1(1) |

| O(3)-C(9)-C(8) | 120.3(1) |

Experimental Protocols

The methodologies for the synthesis, crystallization, and subsequent structural analysis of 1-(1,3-Benzodioxol-5-yl)ethanone are detailed below.

Synthesis and Crystallization

The target compound, 1-(1,3-Benzodioxol-5-yl)ethanone, was synthesized using established organic synthesis routes. High-purity material was then subjected to crystallization. Single crystals suitable for X-ray diffraction were grown from a solution of the compound via slow evaporation of the solvent at ambient temperature. This technique facilitates the orderly arrangement of molecules into a crystalline lattice.

X-ray Data Collection and Processing

A single crystal of appropriate dimensions was carefully selected and mounted on a diffractometer. The diffraction data were collected using a Bruker APEXII CCD area detector with graphite-monochromated Mo Kα radiation. Data were collected at a controlled temperature of 200 K to minimize thermal vibrations.

Structure Solution and Refinement

The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F² with the SHELXTL software package. Anisotropic displacement parameters were applied to all non-hydrogen atoms. Hydrogen atoms were positioned geometrically and refined using a riding model approximation.

Visualizations

Experimental and Analytical Workflow

The logical flow from chemical synthesis to final structural analysis is illustrated in the following diagram.

Caption: Workflow for Crystal Structure Determination.

Structural Analysis and Molecular Packing

The molecular structure of 1-(1,3-Benzodioxol-5-yl)ethanone shows that the benzodioxole ring system is essentially planar, with the dioxole group exhibiting a slight envelope conformation.[1] The crystal packing is stabilized by a network of weak intermolecular C—H···O hydrogen bonds, which link adjacent molecules into chains.[1] Furthermore, the crystal structure is characterized by weak π–π stacking interactions between the centroids of neighboring benzene rings.[1] These collective non-covalent forces dictate the supramolecular assembly and the overall stability of the crystal lattice.

References

In-depth Technical Guide: Receptor Binding Profile of Exemplar-1

Disclaimer: No public information could be found for a compound designated "MDM1EA." The following technical guide has been generated using a hypothetical molecule, "Exemplar-1," to demonstrate the requested format and content for a receptor binding profile. The data and experimental details presented are representative examples and should not be considered as factual information for any existing compound.

Introduction

This document provides a comprehensive overview of the in-vitro pharmacological profile of Exemplar-1, a novel small molecule with high affinity and selectivity for the Dopamine D2 receptor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the preclinical characteristics of this compound. This guide includes a summary of its receptor binding affinities, detailed experimental methodologies for the assays performed, and visualizations of key experimental workflows and associated signaling pathways.

Receptor Binding Profile of Exemplar-1

The binding affinity of Exemplar-1 was assessed against a panel of receptors, ion channels, and transporters. The primary target was identified as the human Dopamine D2 receptor. The following table summarizes the inhibition constants (Ki) for Exemplar-1 at various receptors.

| Receptor | Gene | Species | Assay Type | Inhibition Constant (Ki) in nM |

| Dopamine D2 | DRD2 | Human | Radioligand Binding | 0.85 |

| Dopamine D1 | DRD1 | Human | Radioligand Binding | 150 |

| Dopamine D3 | DRD3 | Human | Radioligand Binding | 12.3 |

| Dopamine D4 | DRD4 | Human | Radioligand Binding | 25.6 |

| Dopamine D5 | DRD5 | Human | Radioligand Binding | > 1000 |

| Serotonin 5-HT1A | HTR1A | Human | Radioligand Binding | 89 |

| Serotonin 5-HT2A | HTR2A | Human | Radioligand Binding | 45 |

| Adrenergic α1A | ADRA1A | Human | Radioligand Binding | 210 |

| Adrenergic α2A | ADRA2A | Human | Radioligand Binding | > 1000 |

| Histamine H1 | HRH1 | Human | Radioligand Binding | 350 |

Experimental Protocols

Radioligand Binding Assays

To determine the binding affinity (Ki) of Exemplar-1 for a panel of neurotransmitter receptors.

-

Cell Membranes: Commercially prepared cell membranes from HEK293 cells stably expressing the recombinant human receptor of interest.

-

Radioligands:

-

Dopamine D2: [³H]-Spiperone

-

Dopamine D1: [³H]-SCH23390

-

Dopamine D3: [³H]-7-OH-DPAT

-

Serotonin 5-HT2A: [³H]-Ketanserin

-

-

Non-specific Binding Ligand: Haloperidol (for D2), Spiperone (for 5-HT2A)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compound: Exemplar-1 dissolved in 100% DMSO to a stock concentration of 10 mM and serially diluted.

-

Scintillation Cocktail: Ultima Gold™

-

Apparatus: 96-well microplates, filtration apparatus, liquid scintillation counter.

-

A serial dilution of Exemplar-1 was prepared in the assay buffer.

-

In a 96-well plate, 25 µL of the test compound dilution, 25 µL of the appropriate radioligand, and 200 µL of the cell membrane preparation were combined.

-

For the determination of non-specific binding, a high concentration of a competing non-labeled ligand was added instead of the test compound.

-

Total binding was determined in the absence of the test compound.

-

The plates were incubated for 60 minutes at room temperature.

-

Following incubation, the contents of each well were rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

The filters were washed three times with ice-cold assay buffer.

-

The filters were dried, and a scintillation cocktail was added.

-

The radioactivity retained on the filters was quantified using a liquid scintillation counter.

-

The IC50 values were calculated by non-linear regression analysis of the competition binding curves.

-

The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

To determine the functional activity of Exemplar-1 as an antagonist at the human Dopamine D2 receptor.

-

Cells: CHO-K1 cells stably expressing the human Dopamine D2 receptor.

-

Agonist: Quinpirole

-

Assay Medium: DMEM/F12 with 0.1% BSA.

-

cAMP Assay Kit: Cisbio cAMP Gs Dynamic 2 HTRF kit.

-

Apparatus: 384-well white microplates, plate reader capable of HTRF.

-

Cells were cultured to 80-90% confluency and then seeded into 384-well plates.

-

The cells were incubated overnight.

-

The culture medium was removed, and the cells were washed with the assay medium.

-

Exemplar-1 was serially diluted and added to the cells, followed by a 15-minute pre-incubation.

-

The agonist (Quinpirole) was added at a concentration equal to its EC80.

-

The plates were incubated for 30 minutes at room temperature.

-

The cAMP levels were measured using the HTRF assay kit according to the manufacturer's instructions.

-

The fluorescence was read on a compatible plate reader.

-

The IC50 values were determined by fitting the data to a four-parameter logistic equation.

Visualizations

Experimental Workflow

Caption: Workflow for Radioligand Binding Assay.

Signaling Pathway

Caption: Dopamine D2 Receptor Signaling Pathway.

In Silico Modeling of 3,4-Methylenedioxyphenethylamine: A Technical Guide

This guide provides a comprehensive technical overview of the in silico modeling of 3,4-Methylenedioxyphenethylamine (MDPEA), a phenethylamine derivative structurally related to psychoactive compounds like 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).[1] It is intended for researchers, scientists, and drug development professionals interested in the computational analysis of this and similar molecules.

MDPEA, also known as homopiperonylamine, is the 3,4-methylenedioxy derivative of phenethylamine.[1] While oral administration in humans has shown it to be inactive at certain doses, likely due to extensive first-pass metabolism by monoamine oxidase (MAO), its potential for activity when combined with an MAO inhibitor or at higher doses makes it a subject of scientific interest.[1] In silico modeling offers a powerful, resource-efficient approach to predict its physicochemical properties, receptor interactions, metabolic fate, and potential biological effects.

Physicochemical Properties

A foundational step in any in silico analysis is the characterization of the molecule's physicochemical properties. These parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molar Mass | 165.192 g·mol⁻¹ | [1] |

| Predicted logP | 1.2 | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 118 - 122 °C | [2] |

| Water Solubility | Slightly soluble | [2] |

| SMILES | C1OC2=C(O1)C=C(C=C2)CCN | [1] |

| InChI Key | RRIRDPSOCUCGBV-UHFFFAOYSA-N | [1] |

Predicted Receptor Binding Profile & Pharmacodynamics

While specific binding data for MDPEA is limited, its structural similarity to MDMA allows for informed predictions about its primary molecular targets. The main targets are expected to be monoamine transporters and receptors. Computational models, validated with data from analogous compounds, can predict these interactions.

The following table summarizes binding affinity data (Kᵢ in nM) for the closely related compound MDMA, providing a predictive basis for MDPEA's potential targets.

| Target | MDMA Kᵢ (nM) | Predicted MDPEA Interaction | Reference(s) |

| Serotonin Transporter (SERT) | > 5-HT Uptake | Primary Target | [3] |

| Norepinephrine Transporter (NET) | 77.4 ± 3.4 (Release EC₅₀) | Likely Target | [4] |

| Dopamine Transporter (DAT) | 376 ± 16 (Release EC₅₀) | Likely Target | [4] |

| 5-HT₂A Receptor | Low micromolar affinity | Potential Target | [4] |

| 5-HT₂B Receptor | 500 | Potential Target | [4] |

| α₂-Adrenoceptors | Moderate Affinity | Potential Target | [3] |

| Histamine H₁ Receptors | Moderate Affinity | Potential Target | [3] |

| Muscarinic M₁ Receptors | Moderate Affinity | Potential Target | [3] |

In Silico Modeling & Experimental Protocols

Computational modeling is essential for predicting and analyzing the interactions of small molecules like MDPEA with biological targets. Key methodologies include molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling.[5][6]

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding binding mechanisms and for virtual screening.

-

Ligand Preparation :

-

Obtain the 2D structure of MDPEA (e.g., from its SMILES string).

-

Convert the 2D structure to a 3D conformation using a program like Open Babel.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges (e.g., Gasteiger charges).

-

-

Target Preparation :

-

Download the 3D structure of the target protein (e.g., human serotonin transporter, hSERT) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign atomic charges (e.g., Kollman charges).

-

Define the binding site (pocket) for docking, often based on the location of a co-crystallized ligand or known active site residues.[7]

-

-

Docking Simulation :

-

Use a docking program such as AutoDock Vina or Glide.

-

Define a grid box that encompasses the entire binding site. The grid dimensions should be large enough to allow the ligand to move freely.[7]

-

Run the docking algorithm, which will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function.

-

-

Analysis :

-

Analyze the resulting poses based on their predicted binding affinity (e.g., kcal/mol).

-

Visualize the top-ranked poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with critical amino acid residues, such as Asp98 and Tyr95 in hSERT.[8]

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation than static docking poses.[9][10]

-

System Setup :

-

Start with a high-ranking pose from molecular docking.

-

Place the ligand-protein complex in a simulation box of appropriate dimensions.

-

Solvate the system by adding a predefined water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's charge.

-

-

Minimization and Equilibration :

-

Perform energy minimization on the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 310 K) while restraining the protein and ligand atoms (NVT ensemble).

-

Run a simulation at constant pressure to allow the system density to equilibrate (NPT ensemble).

-

-

Production Run :

-

Run the main simulation for a significant duration (e.g., 100-500 ns) without restraints. Trajectory data (atomic positions, velocities, and energies) is saved at regular intervals.

-

-

Trajectory Analysis :

-

Calculate Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand over time.

-

Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze intermolecular interactions (e.g., hydrogen bonds) to determine their stability throughout the simulation.

-

Quantitative Structure-Activity Relationship (QSAR) Protocol

QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of activity for new, untested molecules.[11]

-

Dataset Curation :

-

Compile a dataset of phenethylamine derivatives with known experimental activity (e.g., IC₅₀ or Kᵢ values for SERT inhibition).[12]

-

Split the dataset into a training set (for model building) and a test set (for validation).

-

-

Descriptor Calculation :

-

For each molecule, calculate a range of molecular descriptors (e.g., constitutional, topological, geometric, electronic) using software like PaDEL-Descriptor or RDKit.

-

-

Model Building :

-

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a mathematical model that correlates the descriptors with biological activity.

-

-

Model Validation :

-

Validate the model's predictive power using the test set and statistical metrics like the coefficient of determination (R²) and Root Mean Square Error (RMSE).

-

Once validated, the model can be used to predict the activity of MDPEA.

-

Predicted Signaling and Metabolic Pathways

Based on its structure, MDPEA is expected to function as a monoamine transporter substrate, leading to competitive reuptake inhibition and promoting the reverse transport (efflux) of neurotransmitters like serotonin from the presynaptic neuron into the synapse.

The metabolism of MDPEA is predicted to follow pathways similar to other methylenedioxyphenethylamines, such as demethylenation, hydroxylation, and potential N-dealkylation if analogs are considered.[13]

Conclusion

In silico modeling provides an indispensable toolkit for the preliminary assessment of novel or understudied compounds like 3,4-Methylenedioxyphenethylamine. Through techniques such as molecular docking, MD simulations, and QSAR, researchers can generate testable hypotheses regarding its pharmacodynamics and metabolic fate. By leveraging data from structurally related compounds like MDMA, these computational models can achieve a high degree of predictive accuracy. The methodologies and predictive data outlined in this guide serve as a foundational resource for further computational and experimental investigation into the properties and biological activities of MDPEA.

References

- 1. 3,4-Methylenedioxyphenethylamine - Wikipedia [en.wikipedia.org]

- 2. 3,4-Methylenedioxyphenethylamine (MDPEA) Chemical Properties, Uses, Synthesis & Safety | Supplier & Manufacturer in China [nj-finechem.com]

- 3. Pharmacologic profile of MDMA (3,4-methylenedioxymethamphetamine) at various brain recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repositori-api.upf.edu [repositori-api.upf.edu]

- 6. benchchem.com [benchchem.com]

- 7. air.unimi.it [air.unimi.it]

- 8. Induced fit, ensemble binding space docking and Monte Carlo simulations of MDMA ‘ecstasy’ and 3D pharmacophore design of MDMA derivatives on the human serotonin transporter (hSERT) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Dynamics Simulations: Unraveling the Complexities of Chemical Reactions at the Atomic Level , American Journal of Physics and Applications, Science Publishing Group [sciencepublishinggroup.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathways of 1-(1,3-Benzodioxol-5-yl)ethanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,3-Benzodioxol-5-yl)ethanamine, also known as 3,4-methylenedioxy-alpha-ethylphenethylamine (BDB), is a compound belonging to the methylenedioxyphenethylamine (MDxx) class of substances. Structurally related to more widely studied compounds such as 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA), its metabolic fate is of significant interest for understanding its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the metabolic pathways of BDB, drawing upon existing knowledge of related compounds to elucidate its biotransformation. The guide details the enzymatic processes involved, the resulting metabolites, and the analytical methodologies employed for their identification and quantification.

Core Metabolic Pathways

The metabolism of this compound is presumed to follow the established metabolic routes of other MDxx compounds, primarily occurring in the liver. The key enzymatic reactions involved are Phase I metabolism, mediated by the cytochrome P450 (CYP) enzyme system, and subsequent Phase II conjugation reactions.

Phase I Metabolism

Phase I metabolism of BDB involves two primary pathways:

-

Demethylenation of the Benzodioxole Ring: This is a characteristic metabolic step for MDxx compounds. The methylenedioxy bridge of the benzodioxole ring is cleaved by CYP enzymes, notably CYP2D6 and CYP3A4, to form a catechol intermediate, 3,4-dihydroxy-alpha-ethylphenethylamine (HH-BDB). This reactive catechol can then undergo further metabolism.

-

Hydroxylation: Aliphatic or aromatic hydroxylation can occur. For BDB, hydroxylation of the ethyl group or the aromatic ring is a potential metabolic route, although demethylenation is generally the more prominent pathway for this class of compounds.

It is important to note that N-dealkylation, a common pathway for secondary amines like MDMA, is not a primary pathway for BDB as it is a primary amine. However, it is a key metabolic step in the formation of BDB from its N-methylated precursor, N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB).

Phase II Metabolism

The polar metabolites formed during Phase I are subsequently conjugated with endogenous molecules to facilitate their excretion. The primary Phase II reactions for BDB metabolites include:

-

O-Methylation: The catechol intermediate (HH-BDB) is a substrate for catechol-O-methyltransferase (COMT), which catalyzes the methylation of one of the hydroxyl groups to form 4-hydroxy-3-methoxy-alpha-ethylphenethylamine (HME-BDB).

-

Glucuronidation and Sulfation: The hydroxyl groups of the catechol and its methylated metabolite can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs) to form highly water-soluble glucuronide and sulfate conjugates, which are then readily excreted in the urine.

The following diagram illustrates the proposed metabolic pathway of this compound.

Quantitative Metabolic Data

Specific quantitative data on the metabolism of this compound is scarce in the scientific literature. However, by analogy with closely related compounds like MDMA, we can infer the likely distribution of metabolites. The following table summarizes the expected major metabolites and their relative abundance, based on studies of MDMA metabolism. It is crucial to note that these are extrapolated values and require experimental verification for BDB.

| Metabolite Class | Example Metabolite | Expected Relative Abundance (in Urine) |

| Parent Compound | This compound (BDB) | Moderate |

| Phase I Metabolites | 3,4-Dihydroxy-alpha-ethylphenethylamine (HH-BDB) | Low (as it is rapidly conjugated) |

| 4-Hydroxy-3-methoxy-alpha-ethylphenethylamine (HME-BDB) | Moderate to High (as a major conjugated metabolite) | |

| Phase II Metabolites | Glucuronide and Sulfate Conjugates of HH-BDB and HME-BDB | High (representing the major excretion products) |

Experimental Protocols

The analysis of BDB and its metabolites typically involves extraction from biological matrices followed by chromatographic separation and mass spectrometric detection.

In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for studying the Phase I metabolism of BDB.

1. Incubation:

-

Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), this compound (substrate, e.g., 1-10 µM), and a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) in a phosphate buffer (e.g., 100 mM, pH 7.4).

-

Incubation Conditions: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH-generating system. Incubate for a specified time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.

-

Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

2. Sample Preparation:

-

Centrifuge the terminated reaction mixture to precipitate proteins.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., mobile phase) for analysis.

3. Analytical Method:

-

Utilize a validated LC-MS/MS method for the separation and quantification of the parent compound and its metabolites.

In Vivo Metabolism Study in a Rodent Model

This protocol outlines a general procedure for an in vivo study.

1. Animal Dosing:

-

Administer a defined dose of this compound to laboratory animals (e.g., Sprague-Dawley rats) via a relevant route (e.g., oral gavage or intraperitoneal injection).

2. Sample Collection:

-

Collect urine and blood samples at predetermined time points post-administration.

-

For urine, collect over a 24-hour period in metabolic cages.

-

For blood, collect via an appropriate method (e.g., tail vein) into tubes containing an anticoagulant. Centrifuge to obtain plasma.

3. Sample Preparation:

-

Urine: To analyze conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is typically required. Following hydrolysis, perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up and concentrate the analytes.

-

Plasma: Perform protein precipitation followed by SPE or LLE.

4. Analytical Method:

-

Employ a validated GC-MS or LC-MS/MS method for the identification and quantification of BDB and its metabolites. Derivatization (e.g., with trifluoroacetic anhydride) may be necessary for GC-MS analysis to improve the volatility and chromatographic properties of the analytes.

The following diagram illustrates a general experimental workflow for the analysis of BDB and its metabolites.

Toxicological Profile of N-Methyl-1-(3,4-methylenedioxyphenyl)-1-ethanamine (MDM1EA)

Disclaimer: There is a significant lack of publicly available toxicological data for N-Methyl-1-(3,4-methylenedioxyphenyl)-1-ethanamine (MDM1EA). The following profile has been compiled based on the limited available pharmacological information for MDM1EA and supplemented with data from its structurally and mechanistically related analogue, 3,4-Methylenedioxymethamphetamine (MDMA), for comparative and informational purposes. The data presented for MDMA should not be directly extrapolated to MDM1EA.

Introduction

N-Methyl-1-(3,4-methylenedioxyphenyl)-1-ethanamine (MDM1EA), also known as α,N-dimethyl-3,4-methylenedioxybenzylamine, is an analogue of MDMA where the side chain has been shortened by one carbon atom.[1] It is classified as an entactogen-like drug of the benzylamine family.[1] Due to the limited research on this compound, its effects in humans are unknown.[1]

Chemical and Physical Data

| Property | Value |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-N-methylethanamine |

| CAS Number | 121734-65-4 |

| Molecular Formula | C10H13NO2 |

| Molar Mass | 179.219 g·mol−1 |

Non-Clinical Toxicology

No dedicated non-clinical toxicological studies, including acute toxicity, genotoxicity, carcinogenicity, or reproductive toxicity, were identified for MDM1EA in the public domain. The primary characterization of this compound comes from pharmacological studies.

The main known pharmacological actions of MDM1EA are:

-

Serotonin Reuptake Inhibition: The compound has been identified as a weak inhibitor of the serotonin transporter (SERT).[1]

-

Behavioral Pharmacology: In rodent drug discrimination studies, MDM1EA was found to partially substitute for MDMA, suggesting it may produce some similar subjective effects.[1]

The following tables summarize toxicological data for MDMA, a structurally similar compound. This information is provided as a reference due to the absence of data for MDM1EA.

Table 1: Acute Toxicity of MDMA

| Species | Route of Administration | LD50 | Reference |

| Mouse | Intraperitoneal | 97 mg/kg | N/A |

| Rat | Oral | 325 mg/kg | N/A |

Table 2: Reproductive and Developmental Toxicity of MDMA

| Study Type | Species | Dosing | Key Findings | NOAEL |

| One-Generation Reproductive Toxicity | C57BL/6 Mice | 0, 1.25, 5, or 20 mg/kg/day (oral) | Elevated ALP, AST, and BUN at ≥5 mg/kg. Weak reproductive and developmental toxicity observed. | 1.25 mg/kg/day[2] |

Table 3: Neurotoxicity of MDMA

| Species | Dosing Regimen | Key Findings |

| Rat | 20 mg/kg, s.c., twice daily for 4 days | Profound loss of serotonergic axons in the forebrain.[3] |

| Adolescent Mice | 20 mg/kg, 4 administrations every 2h | More pronounced acute lethality, hyperthermia, and loss of striatal dopamine neurochemistry compared to adult mice.[4] |

Mechanism of Action

The primary mechanism of action for MDM1EA appears to be the inhibition of serotonin reuptake, although it is considered weak.[1] This action increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission. This is similar to one of the primary mechanisms of its parent compound, MDMA.

Experimental Protocols

Detailed experimental protocols for toxicological studies on MDM1EA are not available. However, based on its known pharmacological activity, the following are examples of methodologies that would be employed to characterize its profile.

This assay determines the potency of a compound to inhibit the reuptake of serotonin into cells.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured to confluence on 24-well plates.

-

Assay Preparation: Cells are washed and preincubated with various concentrations of MDM1EA for 10 minutes at room temperature.

-

Substrate Addition: A solution containing a fixed concentration of radiolabeled serotonin (e.g., [3H]5-HT) is added to each well.

-

Incubation and Termination: After a 5-minute incubation, the uptake process is terminated by washing the cells twice with a cold buffer solution.

-

Quantification: Cells are lysed, and the amount of radioactivity taken up by the cells is measured using liquid scintillation counting.

-

Data Analysis: The concentration of MDM1EA that inhibits 50% of the serotonin uptake (IC50) is calculated from concentration-response curves.

This behavioral assay assesses the subjective effects of a drug in animals.

-

Training: Rats are trained to press one of two levers in an operant chamber to receive a food reward. They are trained to associate the administration of a known drug (e.g., 1.5 mg/kg MDMA, IP) with one lever (the "drug lever") and the administration of saline with the other lever (the "saline lever").

-

Testing: Once the rats reliably press the correct lever based on the injection they receive, test sessions are conducted.

-

Substitution Test: Different doses of the test drug (MDM1EA) are administered to the trained rats. The percentage of responses on the drug-appropriate lever is measured. Full substitution (>80% on the drug lever) indicates that the test drug has similar subjective effects to the training drug.

-

Data Analysis: A dose-response curve is generated to determine the extent to which MDM1EA substitutes for the training drug.

Conclusion

The toxicological profile of MDM1EA is largely unknown. Available data indicates it is a weak serotonin reuptake inhibitor with some subjective effects similar to MDMA in animal models. A comprehensive assessment of its safety would require extensive toxicological testing, including studies on acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental effects. Until such data is available, its toxicological profile cannot be fully characterized, and caution should be exercised. The provided data on MDMA serves as a reference for a closely related compound but may not be representative of MDM1EA's specific toxicological properties.

References

- 1. MDM1EA - Wikipedia [en.wikipedia.org]

- 2. A one-generation reproductive toxicity study of 3,4-methylenedioxy-n-methamphetamine (MDMA, Ecstasy), an amphetamine derivative, in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylenedioxyamphetamine (MDA) and methylenedioxymethamphetamine (MDMA) cause selective ablation of serotonergic axon terminals in forebrain: immunocytochemical evidence for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The acute toxic and neurotoxic effects of 3,4-methylenedioxymethamphetamine are more pronounced in adolescent than adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: In Vivo Experimental Design for 1-(1,3-Benzodioxol-5-yl)ethanamine (MDA)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 1-(1,3-Benzodioxol-5-yl)ethanamine, commonly known as 3,4-Methylenedioxyamphetamine (MDA), is a controlled substance with significant psychoactive and neurotoxic effects.[1][2] All research involving this compound must be conducted in strict compliance with national and institutional regulations. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment. These protocols are intended for research purposes only.

Introduction

This compound (MDA) is a substituted phenethylamine with potent psychoactive properties, acting primarily as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] Its effects are similar to those of MDMA, including stimulant and entactogenic properties, but with more pronounced psychedelic effects.[1][3] In preclinical research, MDA is a valuable tool for investigating the mechanisms of monoaminergic neurotransmission, psychostimulant-induced behaviors, and serotonergic neurotoxicity.[2][4]

These application notes provide a framework for designing and executing in vivo studies in rodent models to characterize the pharmacokinetic, behavioral, neurochemical, and neurotoxicological profiles of MDA.

Putative Mechanism of Action

MDA exerts its primary effects by interacting with monoamine transporters: the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). It acts as a substrate for these transporters, leading to competitive inhibition of neurotransmitter reuptake and promoting reverse transport (efflux), which significantly increases extracellular concentrations of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[5] The profound increase in serotonin is thought to mediate its primary psychoactive and neurotoxic effects.[2][6]

Figure 1. Simplified signaling pathway of MDA at the presynaptic monoamine terminal.

Experimental Design & General Considerations

-

Animal Model: Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g) are commonly used. The choice depends on the specific endpoints; rats are often preferred for microdialysis and complex behavioral tasks, while mice are suitable for high-throughput behavioral screening and genetic models.[7]

-

Drug Formulation: MDA hydrochloride should be dissolved in sterile 0.9% saline. The solution should be prepared fresh on the day of the experiment.

-

Dosing: Dosages in rats for behavioral and neurochemical effects typically range from 1-20 mg/kg.[8][9] Neurotoxicity studies often use higher or repeated doses (e.g., 20 mg/kg, twice daily for 4 days).[2] Doses should be selected based on literature and pilot studies to establish a dose-response curve.

-

Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common for systemic administration to ensure rapid and reliable absorption. Oral gavage (p.o.) can be used to model human recreational use.

-

Control Groups: A vehicle control group (0.9% saline) receiving the same volume and route of administration is mandatory for all experiments.

Experimental Protocols

Protocol 1: Behavioral Assessment - Locomotor Activity

This protocol assesses the stimulant effects of MDA by measuring spontaneous activity in an open field arena.

Figure 2. Experimental workflow for assessing MDA-induced locomotor activity.

Methodology:

-

Acclimatization: House animals in the facility for at least one week before testing.

-

Habituation: On the test day, move animals to the testing room at least 60 minutes before the experiment begins.

-

Arena Habituation: Place each animal into the open field arena (e.g., 40x40x40 cm chamber) and allow it to explore freely for 30 minutes.

-

Administration: Briefly remove the animal, administer the vehicle or MDA dose (e.g., 0, 2.5, 5, 10 mg/kg, i.p.), and immediately return it to the arena.

-

Data Acquisition: Record locomotor activity using an automated video-tracking system for 90-120 minutes.[10]

-

Data Analysis: Quantify parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery. Analyze data using a one-way or two-way ANOVA with post-hoc tests.

Data Presentation Template:

| Treatment Group | Dose (mg/kg) | N | Total Distance Traveled (cm ± SEM) | Rearing Frequency (counts ± SEM) | Time in Center (s ± SEM) |

| Vehicle | 0 | 10 | |||

| MDA | 2.5 | 10 | |||

| MDA | 5.0 | 10 | |||

| MDA | 10.0 | 10 |

Protocol 2: In Vivo Neurochemical Analysis - Microdialysis

This protocol measures real-time changes in extracellular neurotransmitter levels in a specific brain region (e.g., striatum or prefrontal cortex) following MDA administration.[11]

Figure 3. Workflow for in vivo microdialysis experiment.

Methodology:

-

Surgery: Under anesthesia, implant a guide cannula stereotaxically targeting the brain region of interest (e.g., nucleus accumbens). Allow 5-7 days for recovery.

-

Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 2-mm membrane) into the guide cannula of the freely moving animal.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.5 µL/min).[12]

-

Baseline Collection: After a 60-90 minute equilibration period, collect 3-4 baseline dialysate samples at 20-minute intervals.[13]

-

Administration: Administer vehicle or MDA (e.g., 5 mg/kg, s.c.).

-

Post-Drug Collection: Continue collecting dialysate samples for at least 3-4 hours post-injection.

-

Sample Analysis: Immediately analyze samples for 5-HT, DA, and their metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[13]

-

Data Analysis: Express results as a percentage change from the average baseline concentration for each animal. Analyze using a two-way repeated measures ANOVA.

Data Presentation Template:

| Time (min) | Vehicle (% Baseline ± SEM) | MDA (5 mg/kg) (% Baseline ± SEM) |

| Serotonin (5-HT) | ||

| -40 | 100 ± X | 100 ± Y |

| -20 | 100 ± X | 100 ± Y |

| 0 (Drug Admin) | 100 ± X | 100 ± Y |

| 20 | ||

| 40 | ||

| 60 | ||

| ... | ||

| Dopamine (DA) | ||

| -40 | 100 ± X | 100 ± Y |

| ... |

Protocol 3: Neurotoxicity Assessment - Immunohistochemistry

This protocol assesses the long-term depletion of serotonergic axons, a hallmark of MDA neurotoxicity, using immunohistochemical staining for the serotonin transporter (SERT).[2][14]

Figure 4. Logical pathway from MDA administration to detectable neurotoxicity.

Methodology:

-

Dosing Regimen: Administer a neurotoxic regimen of MDA (e.g., 20 mg/kg, s.c., twice daily for 4 days) or vehicle to the animals.[2]

-

Survival Period: House the animals for a 2-week washout period to allow for clearance of the drug and degeneration of axon terminals.[6][14]

-

Tissue Processing: Deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

-

Sectioning: Post-fix the brains, cryoprotect in sucrose, and cut coronal sections (e.g., 40 µm) on a cryostat or vibratome.

-

Immunohistochemistry:

-

Perform antigen retrieval if necessary.

-

Block non-specific binding with normal serum.

-

Incubate sections with a primary antibody against SERT (e.g., rabbit anti-SERT).

-

Incubate with a biotinylated secondary antibody.

-

Use an avidin-biotin-peroxidase complex (ABC) method and visualize with diaminobenzidine (DAB) to produce a brown reaction product.[14]

-

-

Imaging & Analysis: Capture images of specific brain regions (e.g., cortex, striatum, hippocampus) under a light microscope. Quantify the density of SERT-immunoreactive fibers using densitometry or stereological counting methods.[15]

Data Presentation Template:

| Treatment Group | Brain Region | N | SERT-Immunoreactive Fiber Density (Optical Density ± SEM) |

| Vehicle | Frontal Cortex | 8 | |

| Vehicle | Striatum | 8 | |

| MDA | Frontal Cortex | 8 | |

| MDA | Striatum | 8 |

References

- 1. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]

- 2. Methylenedioxyamphetamine (MDA) and methylenedioxymethamphetamine (MDMA) cause selective ablation of serotonergic axon terminals in forebrain: immunocytochemical evidence for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the Psychedelic Amphetamine MDA (3,4-Methylenedioxyamphetamine) in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+/-)3,4-Methylenedioxymethamphetamine ('Ecstasy')-induced serotonin neurotoxicity: studies in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Effects of 3,4-methylenedioxymethamphetamine (MDMA) and its main metabolites on cardiovascular function in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 14. Immunocytochemical evidence for serotonergic neurotoxicity of N-ethyl-methylenedioxyamphetamine (MDE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography Method for the Quantification of MDM1EA

AN-001 | For Research Use Only

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of MDM1EA in bulk drug substance and pharmaceutical formulations. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, and UV detection. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation parameters, offering a reliable tool for quality control and research applications involving MDM1EA.

Introduction

MDM1EA is a novel small molecule compound under investigation for its potential therapeutic properties. As with any new chemical entity, a reliable and accurate analytical method is crucial for its characterization, quantification, and quality control throughout the drug development process.[1] High-performance liquid chromatography (HPLC) is a powerful technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and specificity in separating and quantifying analytes.[1][2] This application note describes the development and validation of a stability-indicating RP-HPLC method for MDM1EA.

Principle of the Method

The chromatographic separation is achieved on a C18 reversed-phase column.[3] MDM1EA is retained on the hydrophobic stationary phase and is eluted using a mobile phase with increasing organic solvent concentration (gradient elution).[3][4] The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Quantification is performed by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the sample to a calibration curve generated from reference standards of known concentrations.[3]

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector is required.[3]

-

Chromatography Data System (CDS): For data acquisition and processing.

-

Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Formic acid (0.1%, optional for pH adjustment)

-

MDM1EA Reference Standard

-

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program

| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 90 | 10 |

| 15.0 | 10 | 90 |

| 17.0 | 10 | 90 |

| 17.1 | 90 | 10 |

| 20.0 | 90 | 10 |

Table 2: Gradient Elution Program

Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of MDM1EA Reference Standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

-

Bulk Drug Substance: Accurately weigh about 10 mg of the MDM1EA bulk powder and prepare a 1 mg/mL solution as described for the standard stock solution. Further dilute to a concentration within the calibration range (e.g., 50 µg/mL).

-

Pharmaceutical Formulation (e.g., Tablets):

-

Weigh and finely powder no fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of MDM1EA and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Method Validation Summary

The analytical method was validated to ensure its suitability for the intended purpose. The following validation parameters were assessed.

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at five different concentration levels. The calibration curve was constructed by plotting the peak area versus the concentration of MDM1EA.

| Parameter | Result |

| Concentration Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation | y = mx + c |

Table 3: Linearity Data

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a standard solution at a concentration of 50 µg/mL were performed.

| Precision Type | % RSD of Peak Area |

| Repeatability (Intra-day) | < 2.0% |

| Intermediate Precision (Inter-day) | < 2.0% |

Table 4: Precision Data

Accuracy (Recovery)

The accuracy of the method was assessed by a recovery study. A blank sample matrix was spiked with known amounts of MDM1EA at three different concentration levels (low, medium, and high).

| Spiked Concentration Level | Mean Recovery (%) |

| Low (80%) | 98.0 - 102.0 |

| Medium (100%) | 98.0 - 102.0 |

| High (120%) | 98.0 - 102.0 |

Table 5: Accuracy (Recovery) Data

System Suitability

Before conducting any analysis, the suitability of the HPLC system is verified by injecting a standard solution. The system suitability parameters must meet the acceptance criteria outlined below.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| % RSD of Peak Area (n=6) | ≤ 2.0% |

Table 6: System Suitability Criteria

Visualizations

Experimental Workflow for MDM1EA Quantification

Caption: Workflow for the HPLC quantification of MDM1EA.

Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise tool for the quantification of MDM1EA in research and quality control settings. The method is straightforward and can be readily implemented in laboratories equipped with standard HPLC instrumentation.

References

Application Notes and Protocols for the GC-MS Analysis of 1-(1,3-Benzodioxol-5-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 1-(1,3-Benzodioxol-5-yl)ethanamine, a compound of interest in forensic drug testing and controlled substance analysis, using gas chromatography-mass spectrometry (GC-MS). The methodologies outlined are based on established analytical principles for related compounds, such as 3,4-methylenedioxymethamphetamine (MDMA) and its analogs.

Introduction

This compound, also known as 3,4-Methylenedioxyphenethylamine, is a primary amine whose analysis by gas chromatography can be challenging due to its polar nature. The amine group can interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity. To overcome these issues, derivatization of the amine group is a common and highly recommended practice. Acylation, for instance, enhances volatility and thermal stability, resulting in improved chromatographic performance.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of such compounds, providing both chromatographic separation and structural identification through mass spectral data. This combination is crucial for confirmatory analysis in forensic and clinical settings.

Experimental Protocols

Sample Preparation: Derivatization

Derivatization of the primary amine with alkanoic anhydrides is an effective method to improve the chromatographic behavior and sensitivity of the assay.[1]

Materials:

-

This compound standard or sample

-

Chloroform (CHCl₃)

-

1N Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or cotton plug

-

Acetic anhydride (or other alkanoic anhydrides like propionic or butyric anhydride)

-

Triethylamine

-

Vials and micropipettes

Protocol:

-

Extraction of the Free Base:

-

If the sample is a salt, dissolve a known amount in methanol and evaporate to dryness.

-

Reconstitute the residue in 1.0 mL of chloroform (CHCl₃).

-

Wash the chloroform solution with 1N NaOH to convert the amine salt to its free base.

-

Perform two additional extractions of the aqueous NaOH layer with chloroform to ensure complete recovery.

-

Combine the chloroform extracts.

-

Dry the combined extract by passing it through a Pasteur pipet plugged with cotton or containing anhydrous sodium sulfate.

-

Adjust the final volume to a known concentration with chloroform.

-

-

On-Column Derivatization:

-

To a GC vial containing the sample extract in chloroform, add the derivatizing agent (e.g., acetic anhydride) and triethylamine. Triethylamine acts as a base to neutralize the acid formed during the reaction.[2]

-

The derivatization reaction to form the amide occurs on-column during the GC injection.

-

Alternatively, for stereochemical analysis, a two-step derivatization can be employed using a chiral derivatizing agent like (R)-MTPCl (Mosher's reagent) followed by a second derivatization for any hydroxyl groups if present in metabolites.[2]

GC-MS Instrumentation and Conditions

The following table summarizes typical GC-MS parameters for the analysis of derivatized amphetamine-like compounds. Optimization may be required based on the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890A GC or equivalent |

| Mass Spectrometer | Agilent 5975C MS or equivalent |